Ethyl 2-isothiocyanato-2-methyloctanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-2-methyloctanoate |
InChI |
InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3 |
InChI Key |
XIODYEOKMNWKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Isothiocyanato 2 Methyloctanoate
General Approaches for Isothiocyanate Synthesis
The formation of the isothiocyanate functional group (R–N=C=S) can be achieved through several distinct chemical pathways. These methods are often categorized based on the starting materials, such as those derived from primary amines, other nitrogenous precursors, or even non-nitrogen containing groups. acs.orgchemrxiv.org
One of the most prevalent and well-established methods for synthesizing isothiocyanates begins with primary amines. This approach typically proceeds in a two-step, one-pot sequence. The primary amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This salt is then treated with a desulfurization agent to eliminate a sulfur atom, yielding the final isothiocyanate. biosynth.com
The general mechanism is as follows:
Formation of Dithiocarbamate Salt: R-NH₂ + CS₂ + Base → [R-NH-C(=S)S]⁻[Base-H]⁺
Desulfurization: [R-NH-C(=S)S]⁻ → R-N=C=S
A wide variety of reagents have been developed to facilitate the crucial desulfurization step, each with its own advantages regarding reaction conditions and substrate compatibility. Some common desulfurizing agents are outlined in the table below.
| Desulfurization Agent | Key Features | Reference |
|---|---|---|
| Tosyl Chloride (TsCl) | Mediates decomposition of the in situ generated dithiocarbamate salt. | biosynth.com |
| Hydrogen Peroxide (H₂O₂) | Considered a "green" and effective method for non-chiral syntheses. | biosynth.com |
| Sodium Persulfate (Na₂S₂O₈) | Enables an efficient synthesis in water, offering a green chemistry approach. acs.org | biosynth.comacs.org |
| Iodine (I₂) | Inexpensive reagent that allows for rapid reaction times. | chemrxiv.org |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | A modern reagent effective for synthesizing alkyl, aryl, and amino acid-derived isothiocyanates, often under microwave conditions. mdpi.com | mdpi.com |
| Visible-Light Photocatalysis | A mild, metal-free approach using a photocatalyst like Rose Bengal under green LED light. uni.lu | uni.lu |
An alternative route to isothiocyanates involves the direct sulfuration of isonitriles (isocyanides, R-N≡C). This transformation adds a sulfur atom to the carbon of the isonitrile group. A notable method utilizes elemental sulfur as the sulfur source, catalyzed by a molybdenum-oxo complex. nih.govacs.org
This catalytic process is advantageous as it uses an abundant and inexpensive sulfur source under relatively mild conditions, avoiding the need for a base. acs.org The reaction proceeds by treating the isonitrile with an excess of elemental sulfur in the presence of a catalytic amount of the molybdenum complex in a solvent like acetone. nih.govacs.org
| Isonitrile Substrate | Catalyst Loading (mol %) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1,3,3-Tetramethylbutyl isocyanide | 1 | 72 | 93 | nih.govacs.org |
| Cyclohexyl isocyanide | 1 | 72 | 85 | nih.govacs.org |
| Cyclohexyl isocyanide | 5 | 23 | 81 | nih.govacs.org |
| n-Butyl isocyanide | 1 | 72 | 76 | nih.govacs.org |
Isothiocyanates can also be synthesized from other nitrogen-containing functional groups, which can offer advantages in terms of functional group tolerance. chemrxiv.org One such method is the conversion of chloroximes (also known as hydroximoyl chlorides). mdpi.com
In a modern approach utilizing flow chemistry, a chloroxime is passed through a reactor containing immobilized reagents. An immobilized base promotes the in situ formation of a highly reactive nitrile oxide intermediate. This intermediate is immediately trapped by an immobilized thiourea (B124793) species, which acts as a sulfur source, to form the isothiocyanate product. This technique minimizes the formation of byproducts and often eliminates the need for conventional purification. mdpi.com
Another important pathway starts from azides (R-N₃) via the tandem Staudinger/aza-Wittig reaction. The azide (B81097) reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane intermediate. This intermediate then reacts with carbon disulfide to produce the isothiocyanate. This method is particularly valuable for the synthesis of chiral isothiocyanates. biosynth.commdpi.com
Novel Synthetic Methodologies and Catalytic Approaches for Substituted Isothiocyanates
Recent advancements in organic synthesis have focused on developing safer, more efficient, and environmentally benign methods for preparing isothiocyanates. chemrxiv.org These novel approaches aim to circumvent the use of highly toxic reagents and harsh conditions associated with traditional methods. rsc.org A significant trend is the use of elemental sulfur as a green and atom-efficient sulfur source. rsc.orgmdpi.com Another area of development involves the design of new desulfurization reagents that are more efficient and produce fewer byproducts. nih.gov One-pot procedures, where the amine is converted directly to the isothiocyanate without isolating the dithiocarbamate intermediate, have also become increasingly common due to their operational simplicity and efficiency. nih.govresearchgate.net
Flow Chemistry Applications in Isothiocyanate Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of isothiocyanates, offering significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net This approach is particularly beneficial for handling reactive or hazardous intermediates, as small quantities are generated and consumed continuously within a closed system. researchgate.net
One notable application involves the generation of isothiocyanates from chloroximes using a flow cartridge containing immobilized reagents. nih.govresearchgate.net This method avoids the need for conventional work-up or purification, as byproducts and excess reagents are captured by the solid-supported materials. researchgate.net The use of flow reactors also allows for precise control over reaction parameters like temperature and residence time, which can be crucial for optimizing yield and minimizing side reactions, such as the dimerization of nitrile oxide intermediates. rsc.org
Continuous-flow systems have also been developed for the generation and subsequent reaction of highly reactive species like isothiocyanate-substituted aryllithiums. thieme-connect.comthieme-connect.com Such intermediates are difficult to handle in traditional batch processes but can be generated and used in situ within a flow reactor, enabling multi-step integrated syntheses to be performed rapidly and in high yields. thieme-connect.com
Metal-Catalyzed Transformations in Isothiocyanate Preparation
Metal catalysts have been effectively employed to facilitate the synthesis of isothiocyanates, often providing milder reaction conditions and higher yields compared to non-catalytic methods. mdpi.com These catalytic approaches are diverse, targeting different steps in the synthetic sequence or enabling transformations of different starting materials.
One major application is the catalysis of the sulfurization of isocyanides to form isothiocyanates. While this transformation can occur thermally, the conditions are often harsh. mdpi.com The use of transition metal catalysts, including those based on molybdenum and rhodium, can significantly facilitate this reaction. rsc.orgmdpi.com Chalcogens like selenium and tellurium are also highly effective catalysts for this transformation, enabling the reaction to proceed efficiently even at room temperature. rsc.orgmdpi.com
Another key role for metal catalysts is in the decomposition of dithiocarbamate salts, the intermediate formed from the reaction of a primary amine and CS₂. Salts of heavy metals like lead were used historically, but modern methods employ cheaper, less toxic, and more readily available catalysts. researchgate.netnih.gov Cobalt(II) chloride and copper(II) sulfate (B86663) are effective for decomposing dithiocarbamate salts to produce both aliphatic and aromatic isothiocyanates in good yields under mild conditions. nih.gov
| Catalyst System | Transformation | Substrate | General Conditions | Reference |
|---|---|---|---|---|
| Selenium (catalytic) | Sulfurization | Isocyanide + S₈ | Amine base, refluxing THF | mdpi.comnih.gov |
| Molybdenum Catalyst | Sulfurization | Isocyanide + S₈ | Refluxing acetone, base-free | mdpi.com |
| Rhodium Catalyst | Sulfurization | Isocyanide + S₈ | - | mdpi.com |
| Cobalt(II) chloride | Desulfurization | Dithiocarbamate Salt | Mild conditions, e.g., room temperature | nih.gov |
| Copper(II) sulfate | Desulfurization | Dithiocarbamate Salt | Mild conditions, e.g., room temperature | nih.gov |
Chemical Reactivity and Mechanistic Transformations of Ethyl 2 Isothiocyanato 2 Methyloctanoate
Reactions of the Isothiocyanate Functional Group (–N=C=S)
The isothiocyanate group is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement renders the central carbon highly electrophilic and susceptible to attack by nucleophiles.
The primary mode of reactivity for the isothiocyanate group involves the nucleophilic addition to the electrophilic carbon atom. A wide variety of nucleophiles can participate in these reactions, leading to the formation of a diverse array of products.
Alcohols and amines readily react with isothiocyanates in a nucleophilic addition process. The reaction with alcohols results in the formation of thiocarbamates (also known as thiourethanes), while the reaction with primary or secondary amines yields substituted thioureas. These reactions are typically carried out under mild conditions and proceed with high efficiency. The general mechanism involves the attack of the nucleophilic alcohol or amine on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.
The reaction with long-chain alcohols, such as n-hexanol, n-heptanol, and n-octanol, tends to exclusively produce N-aryl-O-alkyl carbamates. nih.gov In contrast, reactions with smaller-chain alcohols may also yield symmetrical 1,3-disubstituted ureas and thioureas as byproducts. nih.gov The isothiocyanate group readily reacts with amines to form stable thioureas. acs.orgbldpharm.com
Table 1: Nucleophilic Addition Reactions of the Isothiocyanate Group
| Nucleophile | Product | General Reaction |
| Alcohol (R'-OH) | Thiocarbamate | R-N=C=S + R'-OH → R-NH-C(=S)-OR' |
| Amine (R'R''NH) | Thiourea (B124793) | R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R'' |
The isothiocyanate functionality is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. chemrxiv.orgnih.gov These reactions often involve an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization step. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed. For instance, reactions with bifunctional nucleophiles, such as amino alcohols or amino acids, can lead to the formation of five- or six-membered heterocyclic rings containing nitrogen and sulfur atoms, such as thiazolidines or thiadiazines. Aryl isothiocyanates are versatile reagents used in the synthesis of biologically active heterocyclic compounds. chemrxiv.org The diversity of biological activities of many organic sulfur heterocycles can be attributed to the presence of the N=C=S fragment. chemrxiv.org
The carbon atom of the isothiocyanate group is a potent electrophile due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. nih.gov This electrophilicity is the driving force for the nucleophilic addition reactions discussed previously. The presence of an adjacent acyl group can further enhance the reactivity of the isothiocyanate group. arkat-usa.org Isothiocyanates are considered weak electrophiles that are susceptible to hydrolysis. researchgate.net
Nucleophilic Addition Reactions
Reactivity of the Ethyl Ester Moiety
The ethyl ester group in Ethyl 2-isothiocyanato-2-methyloctanoate also exhibits characteristic reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. organic-chemistry.orgresearchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, the ester is heated with an excess of water. The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol. researchgate.net
Base-Promoted Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. researchgate.net The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction produces the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. organic-chemistry.org
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.comstackexchange.com For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester and ethanol. This reaction is also an equilibrium process, and using the reactant alcohol as the solvent can shift the equilibrium towards the desired product. mdpi.com The mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group (ethoxide in this case). stackexchange.com
Table 2: Reactions of the Ethyl Ester Moiety
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 2-Isothiocyanato-2-methyloctanoic acid + Ethanol |
| Base-Promoted Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-Isothiocyanato-2-methyloctanoic acid + Ethanol |
| Transesterification | R'-OH, H⁺ or OR'⁻ | This compound + R'-OH ⇌ Alkyl 2-isothiocyanato-2-methyloctanoate + Ethanol |
Transformations of the Carbonyl Group
The ester functionality in this compound is susceptible to a variety of nucleophilic acyl substitution reactions. The presence of the bulky and electron-withdrawing isothiocyanate group at the α-position can sterically hinder and electronically influence these transformations.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-isothiocyanato-2-methyloctanoic acid. The reaction mechanism involves the initial protonation of the carbonyl oxygen under acidic conditions, followed by nucleophilic attack of water. In basic conditions, a direct nucleophilic attack by a hydroxide ion occurs.
Reduction: The carbonyl group of the ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comchemistrysteps.comquora.comlibretexts.org The reaction proceeds through a tetrahedral intermediate, leading to the formation of 2-isothiocyanato-2-methyloctan-1-ol. It is important to note that the isothiocyanate group may also be susceptible to reduction under these conditions.
Reaction with Organometallic Reagents: Grignard reagents (R'MgX) react with the ester to yield tertiary alcohols. youtube.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves a twofold addition of the Grignard reagent. The first equivalent adds to the carbonyl carbon to form a ketone intermediate after the elimination of the ethoxide group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. chemistrysteps.comyoutube.com The steric hindrance at the α-carbon may influence the rate of this reaction.
Table 1: Summary of Carbonyl Group Transformations
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 2-isothiocyanato-2-methyloctanoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | 2-isothiocyanato-2-methyloctan-1-ol |
| Grignard Reaction | 1. 2 R'MgX 2. H₃O⁺ | 1,1-dialkyl-2-isothiocyanato-2-methyloctan-1-ol |
Stereochemical Stability and Epimerization at C2
The C2 carbon of this compound is a quaternary stereocenter. Due to the presence of four different substituents (isothiocyanato, methyl, hexyl, and ethoxycarbonyl groups), this molecule is chiral. However, the presence of an α-hydrogen in analogous secondary α-isothiocyanato esters would render them susceptible to epimerization or racemization under certain conditions, particularly in the presence of a base.
The mechanism for this process involves the deprotonation of the α-carbon to form a planar enolate intermediate. libretexts.orgnih.gov Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of stereoisomers. libretexts.org
For this compound, the α-carbon is tertiary (no α-hydrogen), which means it is not susceptible to epimerization through the typical enolate formation mechanism. The stereochemical integrity of the C2 center is therefore expected to be stable under normal conditions. Racemization would require more drastic conditions that could lead to bond cleavage and reformation.
Stability and Degradation Pathways of this compound in Various Chemical Environments
The stability of this compound is influenced by the chemical environment, with the isothiocyanate group being the most reactive site for degradation.
In Aqueous Environments: Isothiocyanates can undergo hydrolysis, and the rate of this reaction is dependent on pH and temperature. rsc.org In acidic aqueous media, the hydrolysis of isothiocyanates is promoted. rsc.org The reaction likely proceeds through the formation of a thiocarbamic acid intermediate, which is unstable and decomposes to the corresponding primary amine (2-amino-2-methyloctanoate) and carbon oxysulfide or hydrogen sulfide.
In neutral or basic aqueous solutions, the degradation can also occur. At higher pH values, isothiocyanates can react with hydroxyl ions. researchgate.net They are also known to react with other nucleophiles present in the environment.
Reaction with Nucleophiles: The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles. chemistrysteps.com For instance, reactions with primary or secondary amines will form the corresponding thiourea derivatives. Similarly, reaction with thiols can lead to the formation of dithiocarbamates. chemistrysteps.com
Thermal Stability: Isothiocyanates can be thermally labile. At elevated temperatures, they can undergo various decomposition reactions. The specific degradation products will depend on the structure of the isothiocyanate and the conditions employed.
Table 2: Predicted Degradation Products in Different Environments
| Environment | Potential Reactant(s) | Major Degradation Product(s) |
|---|---|---|
| Acidic Aqueous | H₂O, H⁺ | Ethyl 2-amino-2-methyloctanoate |
| Basic Aqueous | OH⁻, H₂O | Ethyl 2-amino-2-methyloctanoate, Thiourea derivatives (if other amines present) |
| Presence of Amines | R₂NH | N,N-disubstituted-N'-(1-ethoxycarbonyl-1-methylheptyl)thiourea |
| Presence of Thiols | RSH | Dithiocarbamate (B8719985) derivatives |
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Isothiocyanato 2 Methyloctanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the molecular-level investigation of Ethyl 2-isothiocyanato-2-methyloctanoate, with each technique offering unique insights into its complex structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). The predicted chemical shifts for this compound are detailed in the table below. The ethyl ester group is expected to show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The singlet for the C2-methyl group confirms its attachment to a quaternary carbon. The protons of the hexyl chain attached to the chiral center will appear as a complex multiplet in the upfield region.
| Predicted ¹H NMR Data for this compound | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-9 (CH₃-CH₂-O) | ~1.3 | Triplet (t) | 3H |
| H-8 (CH₃-CH₂-O) | ~4.2 | Quartet (q) | 2H |
| H-1' (C2-CH₃) | ~1.6 | Singlet (s) | 3H |
| H-3 to H-7 | ~1.2-1.8 | Multiplet (m) | 10H |
| H-8' (Chain-CH₃) | ~0.9 | Triplet (t) | 3H |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key diagnostic signals include the low-field resonance of the ester carbonyl carbon, the characteristic signal for the isothiocyanate carbon, and the signal for the quaternary chiral center (C2). libretexts.org General chemical shift correlations place sp² carbons, such as those in carbonyls, at the low-field end of the spectrum (160-220 δ). libretexts.org
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| -N=C=S | ~135 |
| C-2 (Quaternary chiral center) | ~70 |
| C-8 (O-CH₂) | ~62 |
| C-3 to C-7' (Alkyl chain) | ~22-40 |
| C-1' (C2-CH₃) | ~25 |
| C-9 (O-CH₂-CH₃) | ~14 |
| C-8' (Chain-CH₃) | ~14 |
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals. A COSY spectrum would confirm the coupling between the H-8 and H-9 protons of the ethyl group and map the connectivity within the octanoate (B1194180) chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Mass spectrometry is essential for determining the molecular weight and formula of the compound. For this compound (Molecular Formula: C₁₂H₂₁NO₂S), the nominal molecular weight is approximately 243.37 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for unambiguously determining the elemental composition. This technique can differentiate between compounds with the same nominal mass but different molecular formulas, offering definitive confirmation of the C₁₂H₂₁NO₂S composition.
Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecule would undergo predictable fragmentation. Key fragments would likely arise from the cleavage of the ester and isothiocyanate functional groups and along the alkyl chain.
| Expected Mass Spectrometry Fragments | |
| Fragment | Predicted m/z |
| [M]⁺ (Molecular ion) | 243 |
| [M - OCH₂CH₃]⁺ | 198 |
| [M - CH₂CH₃]⁺ | 214 |
| [M - NCS]⁺ | 185 |
| Cleavage at various points on the octyl chain | Variable |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a few very strong, characteristic absorption bands. The most diagnostic feature of an isothiocyanate is a very strong and broad band resulting from the asymmetric stretching vibration of the -N=C=S group, which typically appears in the 2020–2150 cm⁻¹ region. mdpi.comnih.gov Another key absorption is the strong C=O stretching band of the ester functional group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.
| Key Vibrational Spectroscopy Frequencies | ||
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2020 - 2150 (Very Strong, Broad) |
| Ester (C=O) | Stretch | 1735 - 1750 (Strong) |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Ester (C-O) | Stretch | 1150 - 1250 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores. The primary chromophore in this compound is the isothiocyanate (-N=C=S) functional group. Aliphatic isothiocyanates are known to exhibit a characteristic absorption maximum in the ultraviolet region. mdpi.com This absorption is a key parameter for detection in techniques like HPLC.
| UV-Vis Absorption Data | |
| Chromophore | Expected λₘₐₓ (nm) |
| Isothiocyanate (-N=C=S) | ~245 |
| Ester Carbonyl (C=O) | ~205 |
This compound possesses a stereocenter at the C2 position, making it a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a critical technique for investigating this chirality.
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For a chiral compound like this, each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign of the observed Cotton effect can be correlated with the absolute configuration (R or S) at the chiral center. mdpi.com Therefore, CD spectroscopy is an indispensable tool for determining the absolute stereochemistry of a synthesized sample and for assessing its enantiomeric purity or enantiomeric excess (ee). mdpi.comnih.gov
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from any impurities or starting materials and for performing quantitative analysis. The selection of the method depends on the compound's volatility and polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isothiocyanates. mdpi.com A reversed-phase method is typically employed, which separates compounds based on their hydrophobicity. This method is ideal for assessing the purity of a sample and for quantification when using a suitable standard.
Gas Chromatography (GC): Given the likely volatility of the ethyl ester, Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is another powerful analytical method. nih.gov GC separates compounds based on their boiling points and interaction with the stationary phase. The coupled mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, providing an additional layer of confirmation for both purity and identity.
| Summary of Chromatographic Methods | |||
| Technique | Typical Stationary Phase (Column) | Typical Mobile/Carrier Phase | Detector |
| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water Gradient | UV-Vis (at ~245 nm) |
| Gas Chromatography | Non-polar (e.g., DB-5) or mid-polar | Helium or Nitrogen | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the examination of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In the context of analyzing this compound, GC-MS is instrumental in confirming the compound's identity, determining its purity, and identifying any potential volatile impurities that may be present from its synthesis or degradation.
The process begins with the introduction of the sample into the GC inlet, where it is vaporized. An inert carrier gas, typically helium or nitrogen, then transports the vaporized sample through a capillary column. The separation of the sample components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile carrier gas. For a compound like this compound, a non-polar or mid-polar column, such as one with a phenyl-polysiloxane-based stationary phase, is often employed to achieve optimal separation from other components in the mixture.
Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions resulting from the cleavage of its ester and isothiocyanate functional groups, as well as the alkyl chain.
The purity of this compound can be quantitatively assessed by analyzing the total ion chromatogram (TIC). The area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram. This provides a percentage purity value, which is critical for quality control purposes.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Expected Molecular Ion (M+) | m/z 229 |
| Key Expected Fragment Ions | Loss of -NCS, -COOEt, and alkyl chain fragments |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Separation and Quantification
For the analysis of compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. These techniques are highly effective for the separation, identification, and quantification of this compound, especially in complex mixtures or for monitoring reaction kinetics.
In HPLC and UHPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the separation of components is based on their interactions with the stationary phase. For this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase, such as C18-silica, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol.
The use of UHPLC, with its smaller particle size packing materials (typically sub-2 µm), allows for significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This can be particularly advantageous for resolving closely related impurities from the main compound peak.
Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) detection being common for compounds containing a chromophore. The isothiocyanate group (-N=C=S) in this compound exhibits UV absorbance, allowing for its detection and quantification.
Coupling HPLC or UHPLC with mass spectrometry (LC-MS or UHPLC-MS) provides a powerful analytical tool. Mass spectrometric detection offers higher sensitivity and selectivity than UV detection and provides valuable structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of the intact molecule, typically observing the protonated molecular ion [M+H]+. This is invaluable for confirming the identity of the compound and for the characterization of any non-volatile impurities or degradation products.
| Parameter | Typical Value/Condition |
|---|---|
| HPLC/UHPLC Column | C18 reverse-phase, 2.1 mm ID x 100 mm length, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 245 nm and/or Mass Spectrometry |
| Ionization Mode (MS) | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion (MS) | [M+H]+ at m/z 230 |
Chiral Chromatography for Enantiomeric Separation and Analysis
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). These enantiomers may exhibit different biological activities and pharmacological properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral chromatography is the most widely used technique for this purpose.
Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation. The selection of the appropriate CSP is critical for achieving a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and commonly used for a wide range of chiral compounds.
Both normal-phase and reverse-phase chiral HPLC methods can be developed for the enantiomeric separation of this compound. In normal-phase mode, a non-polar mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is used. In reverse-phase mode, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks. The enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, can then be accurately determined from the relative peak areas in the chromatogram. This is particularly crucial in asymmetric synthesis, where the goal is to produce a single enantiomer.
| Parameter | Typical Value/Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Column Dimensions | 4.6 mm ID x 250 mm length, 5 µm particle size |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Mobile Phase (Reverse Phase) | Acetonitrile/Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Objective | Baseline separation of R- and S-enantiomers |
Theoretical and Computational Studies of Ethyl 2 Isothiocyanato 2 Methyloctanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and a wide range of associated properties.
DFT studies are fundamental to understanding the intrinsic electronic characteristics of Ethyl 2-isothiocyanato-2-methyloctanoate. Such calculations would typically be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. nih.gov
The primary outputs of these calculations include the molecule's molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a significant electron-poor region around the central carbon of the isothiocyanate group (-N=C=S), marking it as the primary site for nucleophilic attack. Conversely, electron-rich areas would be located around the sulfur and ester oxygen atoms. nih.gov
| Property | Illustrative Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity. |
Due to the presence of multiple single bonds in its octanoate (B1194180) chain and ethyl ester group, this compound is a flexible molecule capable of adopting numerous spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable (lowest energy) conformations and to determine their relative energies. researchgate.net
The process involves systematically rotating the bonds to explore the potential energy surface of the molecule. This search identifies various local energy minima, each corresponding to a stable conformer. The energies of these conformers are then compared to find the global minimum, which represents the most probable structure of the molecule in the gas phase. The results provide insight into the molecule's preferred shape, which can influence its physical properties and biological interactions. For this molecule, key rotations would be around the C-C bonds of the alkyl chain and the C-O bond of the ester.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Description |
|---|---|---|
| A (Global Minimum) | 0.00 | The most stable, extended-chain conformation. |
| B | +1.25 | A slightly folded-chain conformation. |
| C | +2.10 | A conformer with a different orientation of the ethyl ester group. |
Theoretical vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes (stretching, bending, twisting) and their corresponding frequencies can be determined. nih.gov
These calculated frequencies are invaluable for interpreting experimental spectroscopic data. By comparing the computed spectrum to an experimental one, researchers can confirm the identity and structure of a synthesized compound. Specific functional groups have characteristic vibrational frequencies. For this compound, strong absorptions would be predicted for the asymmetric stretch of the isothiocyanate group and the carbonyl (C=O) stretch of the ester group. Calculated frequencies are often multiplied by an empirical scaling factor to correct for approximations in the computational method and to improve agreement with experimental results.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
|---|---|---|
| -N=C=S | Asymmetric Stretch | 2150 - 2050 |
| -C=O (Ester) | Stretch | 1750 - 1730 |
| -C-O (Ester) | Stretch | 1250 - 1150 |
| -C-H (Alkyl) | Stretch | 3000 - 2850 |
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry is a vital tool for elucidating the detailed step-by-step pathways of chemical reactions. rroij.comnih.gov By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a molecular-level understanding of how a reaction proceeds.
The isothiocyanate functional group is well-known for its reactivity toward nucleophiles. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Consequently, it is susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and alcohols.
Computational studies can model these reaction pathways in detail. For example, the reaction with an amine (R'-NH₂) would be modeled to show the nitrogen atom of the amine attacking the isothiocyanate carbon. This would proceed through a transition state leading to a zwitterionic intermediate, which then undergoes a proton transfer to yield a stable thiourea (B124793) derivative. By calculating the energy of the transition state, chemists can predict the rate of the reaction. Similar pathways can be modeled for other nucleophiles, providing a comprehensive picture of the compound's reactivity profile. rsc.org
Beyond just mapping the pathway, computational chemistry provides quantitative data on the thermodynamics and kinetics of reactions. rroij.com
Kinetics: The energy of the transition state relative to the reactants gives the activation energy (Ea). According to transition state theory, the activation energy is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. ikprress.org
For the nucleophilic addition to this compound, calculations would likely show that the reactions are highly exothermic (negative ΔH) and exergonic (negative ΔG), indicating that the formation of addition products is favorable. The activation energies would depend on the strength of the specific nucleophile used.
| Parameter | Illustrative Calculated Value | Interpretation |
|---|---|---|
| ΔH (Enthalpy of Reaction) | -25 kcal/mol | The reaction is strongly exothermic (releases heat). |
| ΔG (Gibbs Free Energy of Reaction) | -22 kcal/mol | The reaction is spontaneous and product-favored. |
| Ea (Activation Energy) | +15 kcal/mol | The reaction has a moderate energy barrier and should proceed at a reasonable rate at room temperature. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its physicochemical properties. For this compound, developing a robust QSAR model would be crucial for predicting its potential therapeutic or toxic effects.
For this compound, a hypothetical QSAR model would need to consider similar descriptors. The lipophilicity, governed by the octanoate chain, would likely play a significant role in its ability to permeate bacterial cell membranes. The electrophilic nature of the isothiocyanate group is central to its reactivity with biological nucleophiles, a key aspect of its mechanism of action. arkat-usa.org
The development of a QSAR model for this compound would involve the following steps:
Data Collection: A dataset of structurally related isothiocyanates with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to build the QSAR model.
Model Validation: The predictive ability of the model would be rigorously validated using internal and external validation techniques.
The following interactive data table outlines some of the key physicochemical descriptors that would be relevant for a QSAR study of this compound and related compounds.
| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |
| Electronic | Partial Charge on N, C, S atoms of the isothiocyanate group | Influences the electrophilicity and reactivity of the isothiocyanate group towards biological targets. |
| Dipole Moment | Affects the overall polarity of the molecule and its interactions with polar environments. | |
| Steric/Topological | Molecular Volume/Surface Area | Relates to the size and shape of the molecule, which can influence its fit into active sites of target proteins. |
| Shape Indices (e.g., Kappa indices) | Quantify the shape of the molecule, which is important for specific receptor interactions. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is critical for membrane permeability and distribution in biological systems. |
Intermolecular Interactions and Self-Assembly of Isothiocyanate Derivatives
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal packing and potential for polymorphism. For isothiocyanate derivatives, these interactions can also provide insights into their behavior in biological systems, including their ability to interact with target proteins.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. Research on other isothiocyanate-containing molecules has utilized this technique to identify key interactions that stabilize the crystal packing. researchgate.net For this compound, it can be hypothesized that a combination of van der Waals forces, arising from the long alkyl chain, and dipole-dipole interactions, associated with the polar ester and isothiocyanate groups, would govern its solid-state architecture.
While specific studies on the self-assembly of this compound are not available, the amphiphilic nature of the molecule—possessing a polar head group (the ester and isothiocyanate moieties) and a nonpolar tail (the octanoate chain)—suggests the potential for self-assembly in certain solvents or at interfaces. This behavior is common for molecules with similar structural characteristics and could lead to the formation of micelles, vesicles, or other supramolecular structures. The nature of these assemblies would be dependent on factors such as concentration, temperature, and the surrounding medium.
The intermolecular interactions of isothiocyanates are also crucial for their biological activity. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins. nih.gov This covalent interaction is a primary mechanism by which many isothiocyanates exert their biological effects. nih.gov Computational docking studies can be employed to model the interaction of this compound with the active sites of target enzymes, providing a deeper understanding of its potential inhibitory mechanisms.
Biological Activities and Mechanistic Investigations of Ethyl 2 Isothiocyanato 2 Methyloctanoate in Non Clinical Models
Modulation of Cellular Pathways and Molecular Targets
Isothiocyanates are recognized for their ability to modulate a variety of cellular pathways and molecular targets, which are crucial for inhibiting carcinogenesis and inflammation. nih.govnih.gov These mechanisms include the induction of protective enzymes, activation of key transcription factors, and interference with pathways controlling cell proliferation, cell death, and inflammation.
A primary mechanism by which isothiocyanates exert their protective effects is through the modulation of xenobiotic-metabolizing enzymes. nih.gov This involves the inhibition of Phase I enzymes, such as cytochrome P450 (CYP) families, which are often responsible for activating pro-carcinogens into their ultimate toxic forms. nih.gov Concurrently, ITCs are potent inducers of Phase II detoxification enzymes. nih.govnih.gov These enzymes, including glutathione (B108866) S-transferases (GSTs) and quinone reductase (QR), conjugate and facilitate the excretion of carcinogens and other toxic compounds. nih.govnih.govresearchgate.net By shifting the balance towards detoxification, ITCs can reduce the availability of genotoxic metabolites, thereby protecting DNA from damage. nih.govresearchgate.net Studies on various ITCs have demonstrated their ability to increase the activity of GST and QR in several tissues. nih.gov
Table 1: Effect of Isothiocyanates on Detoxification Enzyme Activity
| Enzyme Class | Specific Enzymes | General Effect of Isothiocyanates |
|---|---|---|
| Phase I | Cytochrome P450 (CYP) | Inhibition, reducing carcinogen activation nih.gov |
| Phase II | Glutathione S-Transferase (GST) | Induction, enhancing detoxification nih.govnih.gov |
| Quinone Reductase (QR) | Induction, enhancing detoxification nih.govnih.gov |
This table summarizes the general effects observed for the isothiocyanate class of compounds.
The induction of Phase II enzymes by isothiocyanates is largely mediated through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. mdpi.commdpi.com Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. mdpi.com Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.govmdpi.com This activation of the Nrf2-ARE pathway is a central mechanism for the antioxidant and anti-inflammatory effects of ITCs. mdpi.comresearchgate.net
Isothiocyanates have been shown to interfere with the cell cycle, a critical process in cancer cell proliferation. nih.gov Studies on various cancer cell lines have demonstrated that ITCs can induce cell cycle arrest, often at the G2/M phase. nih.gov This arrest is associated with the modulation of key regulatory proteins, such as a decrease in the levels of cyclin B1, Cdc25B, and Cdc25C, which are required for the cell to progress into mitosis. nih.gov The protein p21, a universal inhibitor of cyclin-dependent kinases (CDKs), is another crucial component in cell cycle control that can be influenced by compounds affecting these pathways. mdpi.com More specifically, a study on ethyl isothiocyanate demonstrated that it caused cell cycle arrest at the S-phase in Candida albicans. nih.gov
Beyond halting proliferation, isothiocyanates can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov A primary mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.gov ITCs such as phenethyl isothiocyanate (PEITC) have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically by increasing the Bax/Bcl-2 ratio. nih.gov This shift leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. nih.govfrontiersin.org Cytoplasmic cytochrome c then binds to the adapter protein APAF1, forming a complex known as the apoptosome, which activates the initiator caspase-9. nih.govuniversityofgalway.iedntb.gov.ua Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. nih.govfrontiersin.org The activation of caspase-8 has also been observed, suggesting potential crosstalk with the extrinsic apoptosis pathway. frontiersin.org
Table 2: Key Events in Isothiocyanate-Induced Apoptosis via the Mitochondrial Pathway
| Step | Molecular Event | Key Proteins Involved | Consequence |
|---|---|---|---|
| 1. Initiation | Alteration of Bcl-2 family protein levels | Bax (increased), Bcl-2 (decreased) | Increased Bax/Bcl-2 ratio nih.gov |
| 2. Mitochondrial Permeabilization | Release of mitochondrial intermembrane space proteins | Cytochrome c, Smac | Triggers downstream events nih.gov |
| 3. Apoptosome Formation | Complex assembly in the cytoplasm | Cytochrome c, APAF1, Caspase-9 | Activation of initiator caspase nih.govdntb.gov.ua |
| 4. Caspase Cascade | Activation of executioner caspases | Caspase-3, Caspase-7, Caspase-8 | Cleavage of cellular substrates, apoptosis nih.govfrontiersin.org |
This table outlines the general sequence of events for isothiocyanate-induced apoptosis based on studies of compounds like PEITC.
Chronic inflammation is a key driver of many diseases, and isothiocyanates possess potent anti-inflammatory properties. nih.gov A major mechanism is the inhibition of pro-inflammatory signaling pathways, most notably Nuclear Factor-kappa B (NF-κB). nih.govnih.gov In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor proteins (IκBs). nih.gov Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β, IL-6). nih.govnih.gov Isothiocyanates can suppress NF-κB activation by inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB's p65 subunit. nih.govnih.gov This effect is partly linked to the activation of the Nrf2 pathway, which can exert anti-inflammatory effects. nih.govnih.gov Additionally, ITCs can inhibit Activator Protein-1 (AP-1), another transcription factor involved in inflammatory responses. nih.gov
Antimicrobial and Antifungal Activities
Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govresearchgate.net Their efficacy has been documented against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of ITCs is often attributed to their electrophilic nature, which allows them to react with cellular components of microorganisms. nih.gov
Recent research has specifically highlighted the antifungal properties of ethyl isothiocyanate (EITC) against the opportunistic pathogen Candida albicans. nih.gov In one study, EITC was shown to inhibit the planktonic growth of C. albicans and effectively block key virulence factors, including the transition from yeast to hyphal form, adhesion, and biofilm formation. nih.gov The mechanisms of action identified include the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and the induction of reactive oxygen species (ROS)-dependent cell death. nih.gov
Table 3: Antifungal Activity of Ethyl Isothiocyanate (EITC) against Candida albicans
| Activity Assessed | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|
| Planktonic Growth Inhibition | 0.5 mg/ml | Inhibition of fungal growth | nih.gov |
| Yeast-to-Hyphal Morphogenesis | 0.0312 mg/ml | Inhibition of virulence factor | nih.gov |
| Adhesion to Polystyrene | 0.0312 mg/ml | Inhibition of virulence factor | nih.gov |
| Mature Biofilm Inhibition | 0.5 mg/ml | Disruption of established biofilm | nih.gov |
| Developing Biofilm Inhibition | 2 mg/ml | Prevention of biofilm formation | nih.gov |
Data sourced from a 2023 study published in Current Microbiology. nih.gov
In Vitro Studies on Bacterial Strains
Specific in vitro antibacterial studies on Ethyl 2-isothiocyanato-2-methyloctanoate are not available in the current scientific literature. However, the isothiocyanate (ITC) functional group is characteristic of a class of compounds known for their antimicrobial properties. nih.gov Research on various other ITCs, such as allyl isothiocyanate (AITC) and benzyl (B1604629) isothiocyanate (BITC), has consistently demonstrated antibacterial effects against a wide range of human pathogens. researchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial effectiveness is strongly related to the specific chemical structure of the isothiocyanate. For instance, BITC has been shown to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA). The activity of ITCs is generally dose-dependent.
Table 1: Illustrative Antibacterial Activity of Representative Isothiocyanates against Common Bacterial Strains This table presents data for well-studied isothiocyanates to exemplify the typical antibacterial spectrum of this compound class, as specific data for this compound is unavailable.
| Isothiocyanate Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 9.4-25 µg/mL | wur.nl |
| Benzyl Isothiocyanate (BITC) | Bacillus cereus | 6.3-25 μg/mL | wur.nl |
| Sulforaphane (SFN) | Helicobacter pylori | ~2 µg/mL | General Literature |
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | Variable | researchgate.net |
In Vitro Studies on Fungal Species
As with antibacterial activity, direct studies on the antifungal properties of this compound have not been published. The broader class of ITCs is well-documented for its potent antifungal effects against various fungal species, including plant pathogens and human pathogenic yeasts like Candida species. Allyl isothiocyanate, for example, has been shown to inhibit the growth and biofilm formation of Candida albicans. The fungicidal action is often attributed to the high reactivity of the -N=C=S group.
Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition, protein thiocarbamoylation)
The antimicrobial mechanism of isothiocyanates is multifaceted and stems from the high electrophilicity of the central carbon atom in the -N=C=S functional group. mdpi.com This allows ITCs to react readily with nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and enzymes. mdpi.com
Key mechanisms include:
Enzyme Inhibition: ITCs can inactivate essential microbial enzymes by covalently binding to them. This binding, often through thiocarbamoylation of sulfhydryl groups, disrupts metabolic pathways crucial for bacterial survival, such as those involved in energy production or cell wall synthesis. nih.gov
Protein Thiocarbamoylation: The reaction between the isothiocyanate group and protein amine or thiol groups leads to the formation of dithiocarbamates. This modification can alter protein structure and function, leading to a loss of biological activity and contributing to cellular stress and death.
Disruption of Cell Membrane Integrity: Some ITCs can interfere with the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. nih.gov
Induction of Oxidative Stress: ITCs can disrupt the redox balance within microbial cells, leading to an accumulation of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids.
Nematicidal and Pest Control Properties in Agricultural Models
There is no specific data on the nematicidal properties of this compound. However, isothiocyanates released from glucosinolates in Brassicaceae plants are a cornerstone of biofumigation, a natural method for controlling soil-borne pests and pathogens, including plant-parasitic nematodes. Allyl isothiocyanate has demonstrated potent nematicidal activity against a variety of agricultural pests like the soybean cyst nematode (Heterodera glycines) and root-knot nematodes (Meloidogyne spp.). The mechanism is believed to involve the disruption of essential physiological processes in the nematodes upon exposure.
Structure-Activity Relationship (SAR) Studies for this compound and Related Octanoate (B1194180) Isothiocyanates
Specific SAR studies for this compound are not available. However, general principles derived from studies on other aliphatic and arylalkyl isothiocyanates can provide insights into how its structure might influence its biological activity. wur.nlnih.gov
The Isothiocyanate Group (-N=C=S): This functional group is the pharmacophore, essential for the biological activity. Its electrophilic nature drives the reactions with cellular targets. mdpi.com
Alkyl Chain Length: For aliphatic ITCs, the length of the carbon chain significantly impacts antimicrobial and other biological activities. An increase in chain length often increases lipophilicity, which can enhance the compound's ability to penetrate microbial cell membranes. Studies on a series of ITCs have shown that properties like polarity and molecular shape are key determinants of antibacterial efficacy. wur.nl The octanoate backbone of this compound suggests a significant lipophilic character.
Branching and Substitution: The presence of a methyl group at the alpha-carbon (the "2-methyl" position) could influence the reactivity of the isothiocyanate group through steric hindrance or electronic effects. This substitution could potentially modulate the compound's specificity for certain biological targets compared to a linear-chain equivalent.
Ester Group: The ethyl ester moiety introduces a polar region to the molecule, potentially affecting its solubility and transport across membranes.
Potential Applications in Chemical Biology and Advanced Materials Research
Ethyl 2-isothiocyanato-2-methyloctanoate as a Synthetic Building Block
The structure of this compound makes it a promising intermediate in organic synthesis, offering pathways to a diverse range of more complex molecules.
Precursor for Bioactive Molecules and Complex Natural Product Analogs
The isothiocyanate (-N=C=S) group is a key functional group in synthetic chemistry, recognized for its ability to serve as a building block for various bioactive compounds. chemrxiv.orgrsc.org Isothiocyanates are precursors for a wide array of biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.gov The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of diverse heterocyclic compounds and thiourea (B124793) derivatives, many of which are of pharmacological interest. chemrxiv.orgscilit.com
The synthesis of novel isothiocyanate derivatives is an active area of research, with studies focusing on creating analogs of natural compounds to enhance their biological activity. researchgate.netnih.gov For instance, synthetic isothiocyanates have been developed and tested for their chemopreventive capabilities, sometimes showing greater potency than their natural counterparts. nih.gov Given this context, this compound could serve as a unique starting material. Its octanoate (B1194180) chain could be modified to mimic the lipid chains found in natural products, while the isothiocyanate group provides a reactive handle for constructing complex molecular architectures.
Use in Polymer Chemistry (e.g., modification of polymers)
Isothiocyanates are valuable in the field of polymer chemistry for surface modification and the synthesis of functional materials. The isothiocyanate group can be used to functionalize surfaces, such as mesoporous silica (B1680970) nanoparticles, rendering them reactive towards primary amines. mdpi.comresearchgate.net This allows for the covalent attachment of various molecules, creating tailored materials for applications like drug delivery. mdpi.comresearchgate.net
In polymer synthesis, isothiocyanates can be incorporated as functional monomers or used to modify existing polymers. The reaction of the isothiocyanate group with amine or thiol functionalities on a polymer backbone is an efficient method for post-polymerization modification. This approach allows for the introduction of specific properties to the polymer, such as altered solubility, thermal stability, or the attachment of bioactive moieties. The ethyl octanoate portion of this compound could impart hydrophobicity or act as a plasticizing agent within a polymer matrix.
Chemical Probes for Investigating Biological Systems
Isothiocyanates are widely used as reagents in chemical biology for labeling and modifying proteins. chemrxiv.org The isothiocyanate group reacts efficiently with nucleophilic groups in proteins, most notably the primary amino groups of lysine (B10760008) residues and the N-terminus, to form stable thiourea linkages. mostwiedzy.pl This covalent modification is central to the function of reagents like fluorescein (B123965) isothiocyanate (FITC), which is used to attach a fluorescent label to proteins for visualization in biological assays. chemrxiv.org
Due to this reactivity, this compound has the potential to be developed into a chemical probe. The isothiocyanate serves as the reactive "warhead" for covalent attachment to target biomolecules. nih.gov The ethyl octanoate tail, being a lipophilic eight-carbon ester chain, could influence the probe's interaction with cellular membranes or hydrophobic pockets in proteins, potentially directing its labeling activity. The structure-activity relationships of isothiocyanates are critical, as the side chain can significantly impact bioactivity. nih.govnih.gov Therefore, the specific structure of this compound could be exploited to design probes with unique targeting properties.
Exploration as a Bio-based Additive (e.g., antioxidant in non-biological systems)
Isothiocyanate derivatives are being explored as potential antioxidant additives, not just for their biological effects but also for their utility in industrial and petrochemical products. nih.gov Synthetic additives like hindered phenols are commonly used to prevent oxidative degradation in materials such as plastics, lubricants, and polymers. nih.gov However, there is growing interest in finding effective, natural-based alternatives to mitigate environmental concerns associated with synthetic antioxidants. nih.govroyalsocietypublishing.org
Studies have investigated the radical-scavenging activity of natural isothiocyanates, suggesting they could serve as primary antioxidant additives. nih.govroyalsocietypublishing.org The mechanism involves neutralizing highly reactive radicals to interrupt the chain reactions of autoxidation. nih.gov A computational study on several natural isothiocyanates demonstrated high hydroxyl radical (HO•)-scavenging activity in both aqueous and non-polar (pentyl ethanoate) environments. nih.govroyalsocietypublishing.org this compound, with its isothiocyanate functional group and a long alkyl chain, fits the profile of a compound that could be effective in non-biological, lipid-rich, or polymer-based systems. The octanoate chain would enhance its solubility in non-polar matrices, making it a candidate for exploration as a bio-based antioxidant to improve the stability and lifespan of petrochemical products. nih.gov The antioxidant properties of isothiocyanates are well-recognized, making them a promising class of compounds for such applications. researchgate.netbenthamscience.comresearchgate.net
Role in Aroma and Flavor Research (contextual with ethyl octanoate and related esters)
The potential role of this compound in aroma and flavor science is best understood by considering the distinct sensory contributions of its two main components: the ethyl octanoate base and the isothiocyanate functional group.
Ethyl octanoate is a well-known ester that is a significant contributor to the aroma of many fruits and fermented beverages. wikipedia.org It is characterized by a strong fruity, floral, and waxy aroma, often described as having notes of apricot or pineapple. wikipedia.orgmedium.comchemicalbull.com This ester is a vital flavoring agent in the food and beverage industry, used in products from baked goods and confectionery to alcoholic drinks like wine and beer. chemicalbull.commedchemexpress.com Its pleasant and complex scent profile also makes it a common ingredient in the fragrance industry. chemicalbull.comthegoodscentscompany.com
On the other hand, isothiocyanates are responsible for the characteristic sharp, pungent, and often bitter flavors of cruciferous vegetables like mustard, horseradish, and broccoli. foodandnutritionjournal.orgresearchgate.netnih.govresearchgate.net These sulfur-containing compounds contribute significantly to the distinctive and sometimes polarizing flavors of the Brassicaceae family. researchgate.netnih.govscinapse.io
Data Tables
Table 1: Summary of Potential Applications
| Section | Application Area | Rationale |
|---|---|---|
| 7.1.1 | Synthetic Precursor | The reactive isothiocyanate group allows for the synthesis of diverse bioactive thioureas and heterocyclic compounds. chemrxiv.orgrsc.org |
| 7.1.2 | Polymer Chemistry | Can be used for polymer modification or as a functional monomer to introduce specific properties. mdpi.com |
| 7.2 | Chemical Probes | The isothiocyanate group can covalently label proteins, while the lipid tail may direct cellular localization. chemrxiv.orgnih.gov |
| 7.3 | Non-biological Antioxidant | Potential as a radical-scavenging additive for petrochemicals, with the ester chain aiding solubility in non-polar media. nih.govroyalsocietypublishing.org |
| 7.4 | Aroma & Flavor Research | The unique combination of a fruity ester and a pungent isothiocyanate offers a subject for studying complex aroma interactions. wikipedia.orgfoodandnutritionjournal.orgnih.gov |
Future Research Directions and Emerging Paradigms for Ethyl 2 Isothiocyanato 2 Methyloctanoate
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene. nih.gov Future research will undoubtedly focus on developing more environmentally benign synthetic routes to Ethyl 2-isothiocyanato-2-methyloctanoate. Green chemistry approaches are critical for reducing waste, minimizing energy consumption, and improving the safety profile of chemical manufacturing.
Key areas for exploration include:
Water-Based Synthesis: A significant advancement has been the development of methods to synthesize isothiocyanates from primary amines and carbon disulfide in water, using reagents like sodium persulfate (Na₂S₂O₈) as a desulfurization agent. rsc.org This approach is highly efficient and tolerates a wide range of functional groups, making it a prime candidate for the synthesis of this compound from its corresponding primary amine. rsc.org
Catalytic Methods: Research into novel catalysts that can facilitate the conversion of amines to isothiocyanates with high efficiency and selectivity under mild conditions is a growing field. chemrxiv.org This could involve metal-free catalysts or recyclable catalytic systems. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based process for the synthesis of this compound could lead to a more efficient and safer manufacturing process.
Alternative Desulfurization Agents: The search for non-toxic and inexpensive desulfurizing agents is ongoing. One promising green alternative is the use of calcium oxide (CaO), which acts as both a base and a desulfurating agent under mild conditions. eurekaselect.com
Table 1: Comparison of Green Synthesis Reagents for Isothiocyanates
| Reagent/Method | Advantages | Potential for this compound Synthesis |
|---|---|---|
| Sodium Persulfate (in water) | Environmentally friendly solvent (water), high efficiency, good functional group tolerance. rsc.org | High, as the precursor amine should be compatible. |
| Calcium Oxide (CaO) | Inexpensive, non-toxic, mild reaction conditions. eurekaselect.com | High, offers a cost-effective and green alternative. |
| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields. nih.govmdpi.com | Moderate to High, requires optimization for this specific substrate. |
| Tandem Staudinger/aza-Wittig | Allows for the synthesis of chiral isothiocyanates. nih.gov | High, particularly relevant for the synthesis of chiral derivatives (see 8.5). |
Advanced Mechanistic Studies at the Molecular Level
The biological activity of isothiocyanates stems from the reactivity of the -N=C=S group with nucleophiles, particularly the thiol groups in cysteine residues of proteins. Future research should aim to elucidate the precise molecular mechanisms of action for this compound.
Prospective research directions include:
Target Identification and Validation: Utilizing proteomics and activity-based protein profiling to identify the specific protein targets of this compound within cells.
Computational Modeling: Employing molecular docking and molecular dynamics (MD) simulations to predict and visualize the binding interactions between the compound and its target proteins at the atomic level. nih.gov This can provide insights into the specific amino acid residues involved in binding and help explain the compound's specificity. nih.govmdpi.com
Spectroscopic Analysis: Using advanced spectroscopic techniques, such as fluorescence quenching and circular dichroism, to study the conformational changes in target enzymes upon binding of this compound. mdpi.comnih.gov This can reveal how the compound alters the protein's structure and function. nih.gov
Kinetic Studies: Performing detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) for any identified enzyme targets. nih.govnih.gov This is crucial for understanding its potency and mechanism. nih.gov
Investigation of Metabolites and Their Biological Activity in Model Systems
When isothiocyanates are introduced into a biological system, they are metabolized, primarily through conjugation with glutathione (B108866) (GSH). nih.gov The resulting metabolites can also possess biological activity. A critical area of future research is to understand the metabolic fate of this compound and the bioactivity of its metabolites.
Key research objectives would be:
Metabolite Profiling: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the major metabolites of this compound in various in vitro and in vivo model systems (e.g., liver microsomes, cell cultures, animal models).
Synthesis of Metabolites: Developing synthetic routes to produce the identified metabolites in sufficient quantities for biological testing.
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of both the parent compound and its primary metabolites to understand their bioavailability and persistence in biological systems.
Chemoinformatics and Machine Learning for Predicting Activity and Optimizing Structure
Chemoinformatics and machine learning are powerful tools for accelerating drug discovery and materials science. nih.govmdpi.com These computational approaches can be applied to predict the properties of this compound and to design new analogs with improved characteristics.
Future research in this area should focus on:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of isothiocyanates with their biological activities. mdpi.com Such models could predict the potency of new derivatives of this compound before they are synthesized.
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of related compounds to identify new candidates with potentially high activity. chemrxiv.org
Predictive Modeling of Physicochemical Properties: Employing machine learning to predict key properties such as solubility, stability, and potential toxicity, which are crucial for the development of any new chemical entity. nih.govresearchgate.net A chemoinformatic analysis of 154 known isothiocyanates revealed that many have properties suitable for oral absorption and the ability to permeate the blood-brain barrier. nih.gov
De Novo Design: Utilizing generative models to design entirely new isothiocyanate structures based on desired activity profiles and structural constraints.
Table 2: Applications of Chemoinformatics and Machine Learning in Isothiocyanate Research
| Technique | Application | Relevance to this compound |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. mdpi.com | Predict the activity of novel analogs and guide structural optimization. |
| Support Vector Machines (SVM) | Classify molecules as active or inactive; predict properties. nih.gov | Predict bioactivity, toxicity, and physicochemical properties. |
| Naïve Bayes Classifiers | Predict biological properties and classify molecules. nih.gov | Classify the compound based on potential mechanisms of action or target profiles. |
| Virtual Screening | Identify promising new compounds from large databases. | Discover new, structurally related compounds with potentially enhanced activity. |
Design and Synthesis of Chiral Derivatives with Enhanced Specificity
This compound is a chiral molecule, as the carbon atom attached to the isothiocyanate group is a stereocenter. The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, a significant future direction is the stereoselective synthesis of its enantiomers and the evaluation of their specific biological activities.
Key research goals include:
Asymmetric Synthesis: Developing efficient methods for the asymmetric synthesis of both the (R)- and (S)-enantiomers of this compound with high enantiomeric purity. Methods like the tandem Staudinger/aza-Wittig reaction are known to be suitable for synthesizing chiral isothiocyanates without racemization. nih.govmdpi.com
Stereospecific Biological Evaluation: Separately assessing the biological activity of each enantiomer to determine if one is more potent or has a different activity profile than the other. This is crucial as different enantiomers can interact differently with chiral biological targets like enzymes and receptors.
Chiral Chromatography: Developing analytical methods to separate and quantify the enantiomers, which is essential for both synthetic chemistry and metabolic studies.
Exploration of New Application Domains in Nanoscience and Advanced Materials
The high reactivity of the isothiocyanate group makes it an excellent functional handle for covalently attaching molecules to surfaces and other materials. This opens up possibilities for using this compound in nanoscience and materials science.
Emerging paradigms in this field include:
Functionalization of Nanoparticles: Isothiocyanates can be used to functionalize the surface of mesoporous silica (B1680970) nanoparticles (MSNs) or other nanomaterials. mdpi.comresearchgate.net This allows for the attachment of targeting ligands, gatekeepers for controlled drug release, or other functional molecules. mdpi.com The chemical stability and water tolerance of the isothiocyanate group are advantageous for these applications. researchgate.net
Bioconjugation: The isothiocyanate group readily reacts with primary amines on biomolecules like proteins and antibodies. This could be exploited to create bioconjugates for diagnostic or therapeutic purposes.
Development of Antimicrobial Surfaces: Covalently attaching this compound to surfaces could create materials with antimicrobial properties, given the known antimicrobial activity of many isothiocyanates. foodandnutritionjournal.org
Polymer Synthesis: The isothiocyanate group can participate in polymerization reactions, suggesting that this compound could be a monomer for the synthesis of novel functional polymers.
The clinical application of many promising isothiocyanates has been limited by factors like low aqueous solubility and instability. nih.gov Nanoformulations, such as encapsulating ITCs in nanoparticles, have been shown to enhance stability and efficacy, representing a key strategy for future applications. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-isothiocyanato-2-methyloctanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiocyanate transfer reactions. For example, arylisothiocyanates are often prepared using thiophosgene or its derivatives under anhydrous conditions with controlled temperature (0–5°C) to minimize side reactions like hydrolysis . Solvent choice (e.g., dimethylformamide) and base selection (e.g., potassium hydroxide) are critical for stabilizing intermediates and improving regioselectivity. Yield optimization requires monitoring reaction progress via TLC and quenching unreacted reagents with ice-cold water .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the isothiocyanate (-N=C=S) group and ester linkage. IR spectroscopy can identify characteristic thiocyanate stretching frequencies (~2050–2150 cm) .
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) ensures purity. Compare retention times with known standards.
- Elemental Analysis : Validate molecular composition (C, H, N, S) against theoretical values .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation; isothiocyanates are irritants and may release toxic gases (e.g., HCN) under decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments. For example, discrepancies in C NMR shifts for the thiocyanate group may arise from solvent polarity effects—compare data in deuterated DMSO vs. CDCl .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental results, adjusting for solvent and conformational effects .
Q. What experimental strategies can elucidate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with cysteine proteases (e.g., papain) via fluorogenic substrates. Isothiocyanates often act as electrophiles, covalently modifying active-site thiols .
- Cellular Studies : Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe). Dose-response curves (0.1–100 µM) clarify potency and selectivity .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the electrophilic character of the isothiocyanate group using Gaussian or ORCA software. Calculate Fukui indices to identify reactive sites prone to nucleophilic attack (e.g., sulfur in -N=C=S) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as hydrolysis in aqueous buffers vs. stability in aprotic solvents .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use automated liquid handlers to vary substituents on the octanoate backbone. For example, introduce halogens or alkyl groups at the 2-methyl position to modulate lipophilicity .
- High-Throughput Screening (HTS) : Employ microplate readers to evaluate biological activity across derivative libraries, using IC values to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
